(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride

CAS No.: 1214372-39-0

Cat. No.: VC3429915

Molecular Formula: C8H8BrClF3N

Molecular Weight: 290.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214372-39-0 |

|---|---|

| Molecular Formula | C8H8BrClF3N |

| Molecular Weight | 290.51 g/mol |

| IUPAC Name | [4-bromo-2-(trifluoromethyl)phenyl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H7BrF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H |

| Standard InChI Key | JEOFXWFFVWAIHC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)CN.Cl |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)CN.Cl |

Introduction

Chemical Identity and Structural Properties

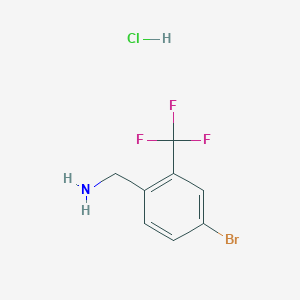

(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound characterized by a phenyl ring substituted with a bromine atom at the para position and a trifluoromethyl group at the ortho position, along with a methanamine group. The hydrochloride form enhances its solubility in water, which is advantageous for biological and chemical processes.

Chemical Identification

The compound is uniquely identified by several standardized descriptors that allow for precise recognition in chemical databases and literature:

| Parameter | Value |

|---|---|

| CAS Number | 1214372-39-0 |

| Molecular Formula | C8H8BrClF3N |

| Molecular Weight | 290.51 g/mol |

| IUPAC Name | [4-bromo-2-(trifluoromethyl)phenyl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H7BrF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H |

| Standard InChIKey | JEOFXWFFVWAIHC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)CN.Cl |

The compound's structure features a benzene ring with specific substitution patterns that contribute to its chemical reactivity and potential biological activities .

Structural Features

The key structural elements of (4-bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride include:

-

A phenyl ring core structure

-

A bromine atom at the para (4) position

-

A trifluoromethyl group (CF3) at the ortho (2) position

-

A methanamine (CH2NH2) functional group

-

Hydrochloride salt formation

These structural features, particularly the bromine and trifluoromethyl substituents, contribute significantly to the compound's reactivity profile and its potential interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of (4-bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride are influenced by its unique structural features, particularly the presence of the electron-withdrawing trifluoromethyl group and the bromine substituent.

Physical Properties

The compound exists as a solid at room temperature. The hydrochloride salt form enhances its solubility in polar solvents, which is beneficial for various applications, particularly in biological assays and chemical synthesis.

Chemical Reactivity

The chemical reactivity of (4-bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride is primarily determined by:

-

The primary amine functional group, which can participate in various reactions including nucleophilic substitution, amide formation, and condensation reactions

-

The bromine atom, which provides a site for metal-catalyzed cross-coupling reactions

-

The trifluoromethyl group, which alters the electronic properties of the aromatic ring

These features make the compound a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential pharmaceutical applications .

Synthesis Methods

Primary Synthetic Route

The primary synthesis of (4-bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the reduction of 4-bromo-2-(trifluoromethyl)benzonitrile using a dimethylsulfide borane complex in tetrahydrofuran (THF), followed by conversion to the hydrochloride salt .

The detailed synthetic procedure involves the following steps:

-

A solution of BH3·Me2S (10M, 18 ml, 180 mmol) is added slowly at 0°C to a solution of 4-bromo-2-(trifluoromethyl)benzonitrile (10.0 g, 40.0 mmol) in THF (110 ml)

-

The mixture is stirred at 0°C for 30 minutes, then warmed to 25°C and stirred for another 30 minutes

-

Subsequently, the mixture is heated under reflux for 30 minutes

-

After cooling to room temperature, the reaction mixture is treated with 1M aqueous NaOH and extracted with ethyl acetate (3×150 ml)

-

The combined organic phases are dried over Na2SO4 and concentrated under reduced pressure

-

The resulting crude product is treated at 0°C with a solution of HCl in ethanol, and the mixture is stirred for 1 hour

-

The mixture is concentrated under reduced pressure and the solid is washed with diethyl ether

This method yields 9.0 g (77%) of (4-bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride under optimized conditions .

Alternative Synthetic Approaches

While the borane reduction method is the most commonly reported, alternative approaches to similar compounds suggest that (4-bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride could potentially be synthesized through other routes, such as:

-

Reduction of corresponding amides or imines

-

Reductive amination reactions

-

Gabriel synthesis using phthalimide derivatives

These alternative methods may offer advantages in specific contexts, such as scale-up production or when specific functional group tolerance is required .

Biological Activities and Applications

Anticancer Properties

One of the most significant potential applications of (4-bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride is in cancer research. The compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Research indicates that compounds with similar structural features often demonstrate significant pharmacological effects, including anticancer properties. The presence of the bromine atom and trifluoromethyl group may contribute to these activities through specific interactions with biological targets .

Pharmaceutical Applications

Beyond its potential anticancer activities, (4-bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride has several features that make it attractive for pharmaceutical development:

-

The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability

-

The compound's structural characteristics allow it to interact with specific biological targets, potentially modulating receptor activity or enzyme function

-

Its reactivity enables the creation of derivatives with potentially enhanced biological activities

These properties make the compound a valuable starting point for medicinal chemistry programs aiming to develop new therapeutic agents .

Role in Chemical Synthesis

In organic synthesis, (4-bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride serves as a versatile intermediate due to its reactive functional groups:

-

The primary amine group can participate in numerous reactions, including amide formation, reductive amination, and heterocycle synthesis

-

The bromine substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling

-

The trifluoromethyl group introduces unique electronic properties that can influence reactivity and selectivity in various transformations

These characteristics make the compound valuable for the synthesis of more complex molecules, particularly in the context of pharmaceutical development .

Structure-Activity Relationship Studies

The structural features of (4-bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride influence its biological activities. Comparative studies with related compounds provide insights into the importance of specific substituents.

Role of Substituents

Research on similar compounds suggests that:

-

The position of the bromine atom significantly affects biological activity, with para-substitution (as in the title compound) often conferring optimal activity

-

The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug-like properties

-

The primary amine functionality enables further derivatization to create compounds with potentially enhanced biological activities

These structure-activity relationships provide guidance for the design of new therapeutic agents based on the (4-bromo-2-(trifluoromethyl)phenyl)methanamine scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume